Penciclovir Sodium Penciclovir Sodium Penciclovir Sodium is the sodium salt form of penciclovir, a synthetic acyclic guanine derivative with antiviral activity, mainly used to treat infections from herpes simplex virus (HSV) types 1 and 2. In HSV infected cells, penciclovir is phosphorylated by viral thymidine kinase and subsequently converted by cellular kinases into the active metabolite, penciclovir triphosphate, which competitively inhibits viral HSV polymerase by blocking deoxyguanosine triphosphate substrate binding. As a result, herpes viral DNA synthesis and replication are selectively inhibited.
Brand Name: Vulcanchem
CAS No.: 97845-62-0
VCID: VC0005449
InChI: InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1
SMILES: C1=NC2=C(N1CCC(CO)C[O-])N=C(NC2=O)N.[Na+]
Molecular Formula: C10H14N5NaO3
Molecular Weight: 275.24 g/mol

Penciclovir Sodium

CAS No.: 97845-62-0

VCID: VC0005449

Molecular Formula: C10H14N5NaO3

Molecular Weight: 275.24 g/mol

* For research use only. Not for human or veterinary use.

Penciclovir Sodium - 97845-62-0

Description

Penciclovir Sodium is the sodium salt form of penciclovir, a synthetic acyclic guanine derivative with potent antiviral activity. It is primarily used to treat infections caused by herpes simplex virus (HSV) types 1 and 2. Penciclovir Sodium is a small molecule drug that has reached clinical trials up to Phase IV and was first approved for medical use in 1996 .

Key Characteristics of Penciclovir Sodium

  • Molecular Formula: C10H14N5NaO3

  • Molecular Weight: 275.24 g/mol

  • Parent Compound: Penciclovir (CID 135398748)

  • Synonyms: Penciclovir sodium, Sodium penciclovir, BRL-39123-D

Mechanism of Action

Penciclovir Sodium works by inhibiting viral DNA synthesis and replication. In HSV-infected cells, penciclovir is phosphorylated by viral thymidine kinase and then converted by cellular kinases into penciclovir triphosphate. This active metabolite competitively inhibits viral HSV polymerase by blocking deoxyguanosine triphosphate substrate binding, thus selectively inhibiting herpes viral DNA synthesis and replication .

Clinical Applications

Penciclovir Sodium is commonly used in topical formulations, such as Denavir cream, to treat cold sores caused by HSV. It reduces the virus's ability to multiply, helping to relieve symptoms, shorten healing time, and prevent the spread of infection .

Clinical Trial Findings

In clinical trials, penciclovir cream has demonstrated efficacy in treating herpes simplex labialis. It accelerates lesion healing, pain resolution, and cessation of viral shedding compared to placebo treatments .

Comparison with Other Antiviral Agents

Penciclovir and its prodrug famciclovir have been compared with other antiviral agents like acyclovir. Penciclovir exhibits a longer-lasting antiviral effect due to efficient trapping of its active metabolite within virus-infected cells .

Comparison Table

Antiviral AgentMechanism of ActionDuration of ActionCommon Use
Penciclovir SodiumInhibits viral DNA synthesis by blocking dGTP bindingLonger-lasting due to efficient trapping of active metaboliteTopical treatment for HSV infections
AcyclovirInhibits viral DNA synthesis by blocking dGTP bindingShorter duration compared to penciclovirOral and topical treatment for HSV and VZV infections
FamciclovirProdrug of penciclovir, improves oral bioavailabilitySimilar to penciclovir, longer-lastingOral treatment for HSV and VZV infections

Safety and Efficacy

Penciclovir Sodium is generally well-tolerated, with safety profiles comparable to placebo in clinical trials. Its efficacy is enhanced when applied early in the course of infection, such as during the prodrome or erythema stages of herpes labialis .

CAS No. 97845-62-0
Product Name Penciclovir Sodium
Molecular Formula C10H14N5NaO3
Molecular Weight 275.24 g/mol
IUPAC Name sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-1-id-6-one
Standard InChI InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1
Standard InChIKey NMQFQBOIHUIALG-UHFFFAOYSA-M
SMILES C1=NC2=C(N1CCC(CO)C[O-])N=C(NC2=O)N.[Na+]
Canonical SMILES C1=NC2=C(N1CCC(CO)CO)N=C([N-]C2=O)N.[Na+]
Related CAS 39809-25-1 (Parent)
Synonyms sodium (S)-4-(2-amino-6-oxo-3H-purin-9(6H)-yl)-2-(hydroxymethyl)butan-1-olate
PubChem Compound 76964038
Last Modified Apr 15 2024

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